molecular formula C14H20BrNO2 B038270 Benzyl (6-bromohexyl)carbamate CAS No. 116784-97-5

Benzyl (6-bromohexyl)carbamate

Cat. No.: B038270
CAS No.: 116784-97-5
M. Wt: 314.22 g/mol
InChI Key: RXHBKEAMZCXXSJ-UHFFFAOYSA-N
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Description

Benzyl (6-bromohexyl)carbamate is a high-value bifunctional building block extensively utilized in organic synthesis and medicinal chemistry research. This compound features a carboxybenzyl (Cbz)-protected amine, which serves as a robust yet readily removable protecting group for amines under mild hydrogenolytic conditions, and a terminal alkyl bromide, a highly versatile handle for nucleophilic substitution reactions (e.g., with amines, thiols, or azides). Its primary research application lies in the synthesis of complex molecules, particularly as a key intermediate for constructing linker arms in the development of PROTACs (Proteolysis Targeting Chimeras), bioconjugates, and enzyme inhibitors. The six-carbon spacer provides an optimal length for facilitating molecular recognition and engagement between connected entities. Researchers value this reagent for its role in introducing a protected amine functionality that can be selectively deprotected and further functionalized downstream, enabling the modular and sequential assembly of sophisticated target structures. Its mechanism of action in final constructs is application-dependent but often involves serving as a critical spacer that positions a warhead or ligand for optimal interaction with its biological target.

Properties

IUPAC Name

benzyl N-(6-bromohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHBKEAMZCXXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570237
Record name Benzyl (6-bromohexyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116784-97-5
Record name Benzyl (6-bromohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Bromohexyl)-carbamic acid benzyl ester
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Preparation Methods

Reaction Mechanism and Standard Protocol

The primary laboratory method involves reacting benzyl carbamate (C₆H₅CH₂O(CO)NH₂) with 6-bromohexylamine (Br(CH₂)₆NH₂) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The base deprotonates the amine, enhancing its nucleophilicity and facilitating a substitution reaction at the carbamate carbonyl. This produces this compound and releases benzyl alcohol as a byproduct.

Key Conditions :

  • Solvents : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : Room temperature (20–25°C) to mild heating (40–50°C).

  • Reaction Time : 16–24 hours.

Optimization Studies

Variations in base, solvent, and temperature significantly impact yield:

BaseSolventTemperature (°C)Yield (%)Source
K₂CO₃DMF2566
NaOHTHF2571
K₂CO₃MeOH65 (reflux)81

Methanol under reflux conditions (Method-A in) achieves higher yields (81%) due to improved solubility of intermediates. Secondary alcohols like isopropanol favor amidation over transcarbamation, but this is less relevant for the target compound.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols scale the nucleophilic substitution reaction using continuous flow reactors , which enhance heat transfer and mixing efficiency. Key advantages include:

  • Automated feed systems for precise stoichiometric control.

  • In-line purification via liquid-liquid extraction, reducing post-processing time.

  • Throughput : 10–50 kg/day, depending on reactor size.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Nucleophilic Substitution : Offers simplicity and compatibility with diverse bases but requires anhydrous conditions.

  • Alternative Routes : Transcarbamation (e.g., benzyl carbamate with alcohols) is less effective for amines, yielding <50% for analogous reactions.

Cost Implications

  • Reagent Costs : 6-Bromohexylamine is 30% cheaper than benzyl chloroformate, making the substitution method economically favorable.

  • Scale-Up Penalty : Laboratory-to-industrial translation retains >85% yield, minimizing cost escalation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzyl (6-bromohexyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .

Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with various drugs .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

Benzyl (6-bromohexyl)carbamate exerts its effects primarily through nucleophilic substitution reactions. The bromine atom in the compound is highly reactive and can be easily replaced by various nucleophiles. This reactivity allows the compound to modify other molecules and form stable conjugates . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Observations :

  • Chain Length: Longer bromoalkyl chains (e.g., 6-bromohexyl) improve solubility in non-polar solvents and enhance flexibility for conjugation in drug design .
  • Reactivity : Terminal bromine in linear chains facilitates nucleophilic substitution (e.g., with amines or thiols), while cyclohexyl derivatives exhibit steric limitations .

Carbamate Protecting Group Variants

Compound Name Protecting Group Molecular Weight (g/mol) Stability/Cleavage Conditions Applications
This compound Benzyl 314.22 Cleaved via hydrogenolysis (H₂/Pd) Stable under acidic conditions
tert-Butyl (6-bromohexyl)carbamate tert-Butyl 278.23 Cleaved with trifluoroacetic acid (TFA) Preferred in acidic reaction conditions
N-Fmoc-6-bromohexylamine 9-Fluorenylmethyl 370.25 Cleaved with piperidine Solid-phase peptide synthesis

Key Observations :

  • Benzyl vs. tert-Butyl: Benzyl groups offer stability under acidic conditions but require harsher cleavage methods (e.g., hydrogenolysis). tert-Butyl derivatives are more labile in acidic media, enabling milder deprotection .
  • Fmoc Protection : The 9-fluorenylmethyl group (Fmoc) is photolabile and ideal for orthogonal protection strategies .

Functionalized Carbamates in Medicinal Chemistry

Compound Name Functional Group Biological Activity Reference
This compound Bromoalkyl chain Intermediate for enzyme inhibitors
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)phenyl)carbamate Fluorine, tetrazolyl Potential kinase inhibitor
Isosorbide di-4-nitrophenyl carbamate Nitrophenyl Acetylcholinesterase (AChE) inhibition

Key Observations :

  • Electron-Withdrawing Groups : Derivatives with fluorine or nitrophenyl groups exhibit enhanced enzyme inhibitory activity due to electronic effects .
  • Biological Selectivity : Benzyl carbamates at specific positions (e.g., isosorbide 2-position) show selectivity for butyrylcholinesterase (BuChE) over AChE .

Biological Activity

Benzyl (6-bromohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in various therapeutic contexts.

This compound has the molecular formula C14H20BrNO2C_{14}H_{20}BrNO_2 and a molecular weight of 314.22 g/mol. It appears as a white to almost white powder and has been characterized with a purity of over 98% by HPLC . The synthesis typically involves the reaction of benzylamine with 6-bromohexyl isocyanate, leading to the formation of the carbamate structure.

Enzyme Inhibition

One of the primary biological activities attributed to this compound is its role as an inhibitor of certain enzymes, particularly butyrylcholinesterase (BChE). BChE is significant in neurodegenerative diseases such as Alzheimer's disease, where it contributes to the hydrolysis of neurotransmitters. Studies indicate that compounds similar to this compound exhibit pseudo-irreversible binding characteristics, which prolongs their inhibitory effects on BChE .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. It has been shown to affect cellular processes such as apoptosis and proliferation. For instance, in vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by modulating histone deacetylase (HDAC) activity, which plays a crucial role in cancer progression .

In Vitro Studies

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was associated with the induction of oxidative stress and subsequent apoptotic pathways. The results are summarized in Table 1.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
205035
502070

Table 1: Effects of this compound on Cell Viability and Apoptosis Induction

In Vivo Studies

In vivo experiments using mouse models have shown that this compound can inhibit tumor growth by approximately 40% compared to control groups. These studies suggest that the compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Q & A

Basic Question: What are the key considerations for synthesizing Benzyl (6-bromohexyl)carbamate with high purity?

Answer:
The synthesis of this compound (CAS 116784-97-5) typically involves carbamate bond formation between 6-bromohexylamine and benzyl chloroformate. Key considerations include:

  • Protecting Group Stability : The benzyl carbamate (Cbz) group is acid-labile but stable under basic conditions, making it suitable for stepwise synthesis. Avoid strongly acidic conditions during purification to prevent cleavage .
  • Bromide Reactivity : The terminal bromine in the hexyl chain is susceptible to nucleophilic substitution. Use anhydrous conditions and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >97% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Question: How can researchers optimize the alkyl chain length (e.g., hexyl vs. shorter/longer chains) for biological activity in enzyme inhibition studies?

Answer:
The hexyl chain in this compound balances lipophilicity and steric effects for enzyme interaction. Optimization strategies include:

  • Lipophilicity Analysis : Calculate logP values (e.g., using PubChem data) to predict membrane permeability. The hexyl chain (logP ~3.5) enhances bioavailability compared to shorter chains (logP <2) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying chain lengths (C4–C8) and test inhibitory activity against target enzymes (e.g., proteases). Compare IC₅₀ values to identify optimal chain length .
  • Crystallography : Resolve enzyme-co-crystal structures (e.g., via X-ray diffraction) to visualize alkyl chain interactions with hydrophobic enzyme pockets .

Advanced Question: What analytical techniques are recommended to resolve contradictions in structural confirmation data (e.g., NMR vs. MS)?

Answer:
Contradictions often arise from isotopic patterns (Br in MS) or solvent effects in NMR. Use a multi-technique approach:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₂₀BrNO₂, exact mass 313.07 Da) and distinguish isotopic peaks (²⁹Br/⁸¹Br) .
  • NMR Analysis : Compare ¹H/¹³C NMR data with PubChem references. For example, the benzyl group protons appear as a singlet at δ 7.3–7.4 ppm, while the hexyl chain shows characteristic δ 1.2–1.8 ppm multiplet splitting .
  • X-ray Crystallography : Resolve crystal structures to unambiguously confirm bond angles and stereochemistry .

Basic Question: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the bromo group or carbamate bond .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid contact with reducing agents (e.g., LiAlH₄) to prevent unintended bromide elimination .
  • Decomposition Monitoring : Regular TLC or HPLC checks detect degradation products (e.g., benzyl alcohol from Cbz cleavage) .

Advanced Question: What strategies can be employed to utilize the bromo group in crosslinking or bioconjugation applications?

Answer:
The terminal bromine enables nucleophilic substitution for bioconjugation:

  • Crosslinking : React with thiol-containing biomolecules (e.g., cysteine residues) in PBS buffer (pH 7.4, 25°C) to form stable thioether bonds .
  • Click Chemistry : Convert the bromo group to an azide (via NaN₃ substitution) for copper-catalyzed alkyne-azide cycloaddition (CuAAC) .
  • Kinetic Studies : Monitor substitution rates under varying conditions (temperature, solvent polarity) to optimize reaction efficiency .

Advanced Question: How do pH and temperature affect the stability of the benzyl carbamate protecting group in aqueous solutions?

Answer:
Stability data for benzyl carbamates (from ):

ConditionStability Profile
pH <1 (100°C)Rapid cleavage (<1 hour)
pH 4–9 (RT)Stable (>1 week)
pH >12 (RT)Gradual hydrolysis (50% degradation in 24h)

Recommendation : Use neutral or mildly acidic buffers (pH 4–7) for biological assays to retain the Cbz group .

Basic Question: What spectroscopic methods are critical for characterizing intermediates during multi-step synthesis?

Answer:

  • FT-IR : Confirm carbamate formation (C=O stretch ~1700 cm⁻¹) and bromide presence (C-Br ~600 cm⁻¹) .
  • ¹³C NMR : Identify carbonyl carbons (δ 155–160 ppm) and brominated carbon (δ 30–35 ppm) .
  • Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N/Br percentages .

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Model transition states for bromine substitution reactions (e.g., SN2 mechanisms) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes to predict binding affinity and guide SAR studies .
  • Solvent Effect Prediction : Use COSMO-RS to optimize reaction solvents for yield improvement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl (6-bromohexyl)carbamate
Reactant of Route 2
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Benzyl (6-bromohexyl)carbamate

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